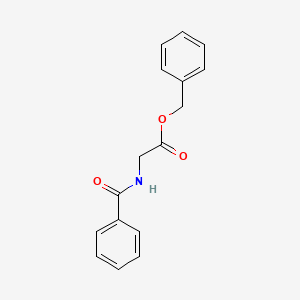
Benzyl benzoylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl benzoylglycinate is a chemical compound that belongs to the class of glycine derivatives. It is an ester formed from benzyl alcohol and benzoylglycine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl benzoylglycinate can be synthesized through the reaction of benzyl alcohol with benzoylglycine. One common method involves the use of benzoyl chloride and glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then esterified with benzyl alcohol to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl benzoylglycinate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines from this compound.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoylglycine, while reduction can produce benzylamine derivatives.
Applications De Recherche Scientifique
Benzyl benzoylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of benzyl benzoylglycinate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzoylglycine: A related compound with similar chemical structure and properties.
Benzyl benzoate: Another ester with applications in medicine and industry.
Benzylpenicillin: A penicillin derivative with antibacterial properties .
Uniqueness
Benzyl benzoylglycinate is unique due to its specific combination of benzyl and benzoylglycine moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H15NO3 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
benzyl 2-benzamidoacetate |
InChI |
InChI=1S/C16H15NO3/c18-15(20-12-13-7-3-1-4-8-13)11-17-16(19)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19) |
Clé InChI |
FQPGCALRZJRQQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


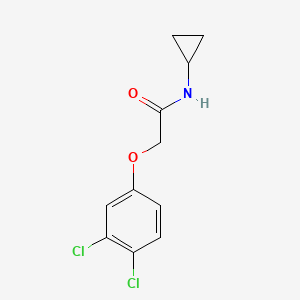
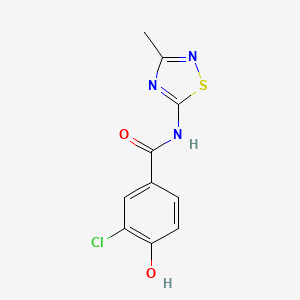
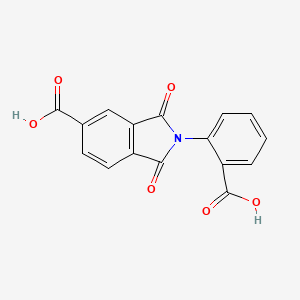
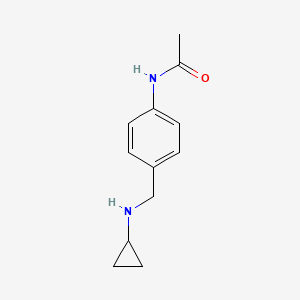
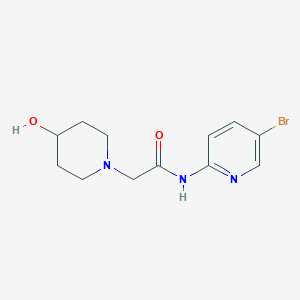
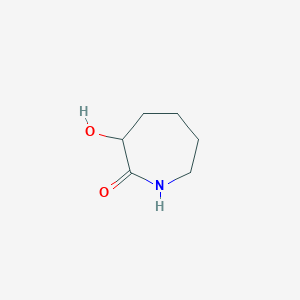
![N,N'-bis[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B14912124.png)
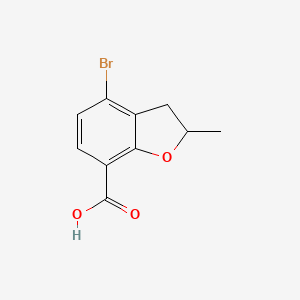
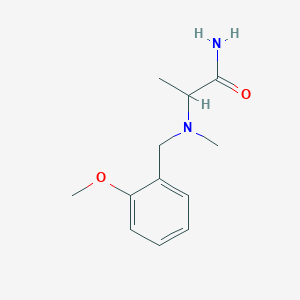
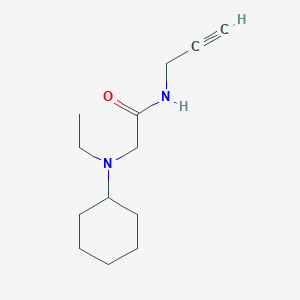
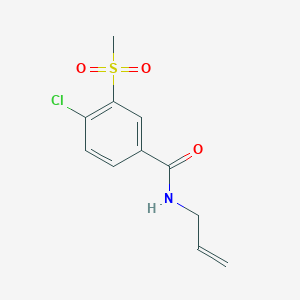
![4-{2-[(E)-2-nitroethenyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14912146.png)
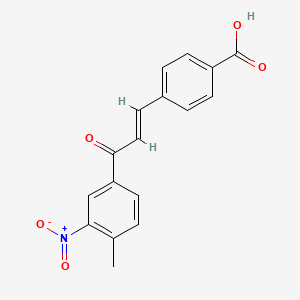
![[1-(Ethylaminomethyl)cyclobutyl]methanol](/img/structure/B14912157.png)
